1,3-Dithiolane-1,1,3,3-tetraoxide 1,3-Dithiolane-1,1,3,3-tetraoxide
Brand Name: Vulcanchem
CAS No.: 26413-19-4
VCID: VC3771149
InChI: InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2
SMILES: C1CS(=O)(=O)CS1(=O)=O
Molecular Formula: C3H6O4S2
Molecular Weight: 170.2 g/mol

1,3-Dithiolane-1,1,3,3-tetraoxide

CAS No.: 26413-19-4

Cat. No.: VC3771149

Molecular Formula: C3H6O4S2

Molecular Weight: 170.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithiolane-1,1,3,3-tetraoxide - 26413-19-4

Specification

CAS No. 26413-19-4
Molecular Formula C3H6O4S2
Molecular Weight 170.2 g/mol
IUPAC Name 1,3-dithiolane 1,1,3,3-tetraoxide
Standard InChI InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2
Standard InChI Key DQLOTKZORORBPO-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CS1(=O)=O
Canonical SMILES C1CS(=O)(=O)CS1(=O)=O

Introduction

Structural Characteristics and Properties

Molecular Structure

1,3-Dithiolane-1,1,3,3-tetraoxide features a five-membered ring with two sulfur atoms at positions 1 and 3, each bonded to two oxygen atoms to form sulfone groups (S=O). The remaining positions in the ring contain carbon atoms with attached hydrogen atoms. This structure distinguishes it from the six-membered ring compound 1,3-dithiane 1,1,3,3-tetraoxide (C4H8O4S2) .

The structural representation of 1,3-Dithiolane-1,1,3,3-tetraoxide can be described through the following identifiers:

  • Molecular Formula: C3H6O4S2

  • CAS Registry Number: 26413-19-4

  • InChI: InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2

  • InChIKey: DQLOTKZORORBPO-UHFFFAOYSA-N

  • SMILES Notation: C1CS(=O)(=O)CS1(=O)=O

Physical Properties

1,3-Dithiolane-1,1,3,3-tetraoxide has a molecular weight of 170.2 g/mol, which is smaller than its six-membered ring analog 1,3-dithiane 1,1,3,3-tetraoxide (184.2 g/mol). The compound typically appears as a solid at standard conditions, though detailed information about its specific physical properties is somewhat limited in the scientific literature.

The presence of four oxygen atoms attached to the two sulfur atoms creates a highly polarized molecular structure, which influences its solubility characteristics and chemical reactivity. Based on structural analysis, the compound is expected to be soluble in polar solvents due to the presence of these polar sulfone groups.

Comparison with Related Compounds

The table below compares key properties of 1,3-Dithiolane-1,1,3,3-tetraoxide with the structurally related 1,3-dithiane 1,1,3,3-tetraoxide:

Property1,3-Dithiolane-1,1,3,3-tetraoxide1,3-Dithiane 1,1,3,3-tetraoxide
Molecular FormulaC3H6O4S2C4H8O4S2
Molecular Weight170.2 g/mol184.2 g/mol
Ring StructureFive-memberedSix-membered
CAS Number26413-19-426413-18-3

Synthesis Methods

General Synthetic Approaches

The synthesis of 1,3-Dithiolane-1,1,3,3-tetraoxide typically follows oxidation pathways similar to those used for related organosulfur compounds. The general approach involves oxidation of the parent 1,3-dithiolane compound to introduce oxygen atoms at the sulfur positions.

Oxidation Procedures

The synthesis generally employs strong oxidizing agents to convert the sulfur atoms in 1,3-dithiolane to the corresponding sulfone groups. Based on similar compounds' synthesis, common oxidizing agents would include:

  • Hydrogen peroxide in acidic or basic conditions

  • Peracids such as m-chloroperbenzoic acid (mCPBA)

  • Potassium permanganate (KMnO4)

  • Sodium perborate or percarbonate

Chemical Reactivity and Applications

Reactivity Patterns

The presence of sulfone groups in 1,3-Dithiolane-1,1,3,3-tetraoxide significantly influences its chemical behavior. Key reactivity patterns include:

  • Enhanced acidity of adjacent methylene protons due to the electron-withdrawing effect of the sulfone groups

  • Nucleophilic susceptibility at electron-deficient centers

  • Potential for coordination with metal ions through the oxygen atoms

  • Hydrogen bond accepting capabilities through the sulfone oxygen atoms

Hydrogen Bonding Behavior

Studies on structurally related compounds have demonstrated the importance of hydrogen bonding interactions in determining their three-dimensional structures and intermolecular associations. For example, research on 2-aminoalkyl-1,3-dithiane 1,1,3,3-tetraoxides has revealed interesting intramolecular hydrogen bonding patterns, particularly C-H⋯N hydrogen bonds as confirmed by X-ray crystallography .

While specific crystallographic data for 1,3-Dithiolane-1,1,3,3-tetraoxide itself is limited, the compound's sulfone groups would be expected to participate as hydrogen bond acceptors in both intramolecular and intermolecular interactions. This hydrogen bonding capability may influence:

  • Crystal packing arrangements

  • Solubility behavior in various solvents

  • Interactions with biological macromolecules

  • Reactivity in certain chemical transformations

Applications in Organic Synthesis

Organosulfur compounds like 1,3-Dithiolane-1,1,3,3-tetraoxide have potential applications as:

  • Building blocks for more complex molecular structures

  • Reagents in certain organic transformations

  • Templates for stereoselective reactions

  • Precursors for sulfur-containing functional materials

The electron-withdrawing nature of the sulfone groups makes the adjacent methylene positions more acidic, potentially enabling various carbon-carbon bond-forming reactions through deprotonation and subsequent nucleophilic addition or substitution reactions.

Spectroscopic Characterization

Infrared Spectroscopy

Based on its structure, 1,3-Dithiolane-1,1,3,3-tetraoxide would be expected to show characteristic infrared absorption bands, particularly:

  • Strong bands in the 1300-1150 cm⁻¹ region corresponding to asymmetric S=O stretching

  • Strong bands in the 1150-1050 cm⁻¹ region corresponding to symmetric S=O stretching

  • C-H stretching bands around 2900-3000 cm⁻¹

  • Various C-H bending and C-C stretching modes in the fingerprint region

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 1,3-Dithiolane-1,1,3,3-tetraoxide would likely show:

  • Methylene protons adjacent to the sulfone groups at relatively downfield chemical shifts (approximately 3.5-4.5 ppm)

  • Coupling patterns reflective of the five-membered ring structure

  • Potential variation in chemical shifts depending on conformation and solvent effects

¹³C NMR would reveal the carbon atoms of the five-membered ring, with those adjacent to the sulfone groups appearing at distinctive chemical shifts due to the deshielding effect of the electronegative sulfone groups.

Mass Spectrometry

Mass spectrometric analysis of 1,3-Dithiolane-1,1,3,3-tetraoxide would be expected to show:

  • Molecular ion peak at m/z 170 (corresponding to the molecular weight)

  • Fragmentation patterns involving loss of SO₂ groups

  • Characteristic sulfur isotope patterns

  • Additional fragmentation patterns reflecting the five-membered ring structure

Biological Activity and Research Implications

Structure-Activity Relationships

The specific biological activity of 1,3-Dithiolane-1,1,3,3-tetraoxide would be influenced by:

  • Its ability to function as a hydrogen bond acceptor through the sulfone oxygen atoms

  • Potential reactivity with nucleophilic cellular components

  • Size, shape, and electronic distribution that may enable interactions with specific biological targets

Research Applications

The compound has significant value in chemical research contexts:

  • As a model compound for studying sulfone chemistry

  • For investigating the influence of ring size on reactivity patterns when compared with six-membered analogs

  • As a potential reference compound for spectroscopic studies

  • For exploring hydrogen bonding networks in crystal engineering

Future Research Directions

Several promising avenues exist for further research on 1,3-Dithiolane-1,1,3,3-tetraoxide:

Structural Studies

  • Comprehensive X-ray crystallographic analysis to determine precise three-dimensional structure

  • Conformational analysis using computational methods

  • Investigation of hydrogen bonding networks in crystal lattices

  • Comparison with six-membered ring analogs to understand the effects of ring size on molecular properties

Synthetic Applications

  • Development of new synthetic methodologies utilizing this compound

  • Exploration of its potential as a building block for more complex molecular architectures

  • Investigation of catalytic applications based on its coordination capabilities

  • Design of novel derivatives with enhanced or tailored properties

Biological Investigations

  • Systematic evaluation of potential biological activities

  • Structure-activity relationship studies with various derivatives

  • Investigation of interactions with biological macromolecules

  • Assessment of toxicological properties and environmental impact

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